molecular formula C11H17ClN4 B1428988 4-Chloro-6-(4-ethyl-3-methylpiperazin-1-yl)pyrimidine CAS No. 1342904-05-5

4-Chloro-6-(4-ethyl-3-methylpiperazin-1-yl)pyrimidine

Cat. No.: B1428988
CAS No.: 1342904-05-5
M. Wt: 240.73 g/mol
InChI Key: IUGCGTHWIPOSIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-6-(4-ethyl-3-methylpiperazin-1-yl)pyrimidine” is a chemical compound with the molecular formula C11H17ClN4 . It is a versatile compound with potential applications in scientific research.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom and a piperazine ring . The piperazine ring is further substituted with ethyl and methyl groups .


Chemical Reactions Analysis

Pyrimidine derivatives, such as “this compound”, can undergo various chemical reactions. For example, they can react with acid chlorides and terminal alkynes under Sonogashira conditions to produce 2,4-di- and 2,4,6-trisubstituted pyrimidines . They can also react with (hetero)aryl iodides and terminal alkynes in THF at room temperature under 1 atom of carbon monoxide in the presence of 2 eq. of triethylamine and catalytic amounts of [Pd (PPh)Cl] and CuI .

Scientific Research Applications

Synthesis and Chemical Properties

4-Chloro-6-(4-ethyl-3-methylpiperazin-1-yl)pyrimidine is involved in various chemical synthesis processes. For instance, its derivatives, including various pyrimidine compounds, are synthesized using organolithium reagents, demonstrating regioselective nucleophilic attacks and yielding products like C-4 substituted pyrimidines (Abdou, 2006). Another study focuses on the structural and electronic properties of thiopyrimidine derivatives, offering insights into their applications in medicine and nonlinear optics (Hussain et al., 2020).

Biological and Pharmacological Activities

Several studies have explored the biological activities of pyrimidine derivatives. For instance, nitrogen-rich hybrids of homopiperazine-pyrimidine-pyrazole adducts have been synthesized and evaluated for antitubercular activities, showing potent effects against Mycobacterium tuberculosis (Vavaiya et al., 2022). Additionally, pyrazolopyrimidines derivatives have been studied for their anticancer and anti-5-lipoxygenase activities, revealing potential as therapeutic agents (Rahmouni et al., 2016).

Imaging and Diagnostic Applications

In the field of imaging, derivatives of pyrimidine have been developed for use in positron emission tomography (PET) as agents for imaging IRAK4 enzyme in neuroinflammation. This highlights the role of pyrimidine compounds in advanced diagnostic technologies (Wang et al., 2018).

Biochemical Analysis

Biochemical Properties

4-Chloro-6-(4-ethyl-3-methylpiperazin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound interacts with proteins involved in DNA replication and repair, potentially leading to its use as an anticancer agent .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, which are proteins that help turn specific genes on or off by binding to nearby DNA. This modulation can lead to changes in gene expression patterns, affecting cell growth, differentiation, and apoptosis (programmed cell death). Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. For instance, it can inhibit the activity of kinases by binding to their active sites, preventing them from phosphorylating their substrates. This inhibition can disrupt various signaling pathways, leading to changes in cellular function. Additionally, this compound can influence gene expression by interacting with transcription factors and other proteins involved in the regulation of gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Studies have identified threshold doses at which the compound’s beneficial effects are maximized while minimizing its toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, the compound can affect the activity of enzymes involved in the synthesis and degradation of nucleotides, which are the building blocks of DNA and RNA. This interaction can influence the overall metabolic flux and levels of metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cell membranes and its localization within different cellular compartments. The distribution of this compound can affect its overall efficacy and toxicity, as its accumulation in certain tissues may enhance its therapeutic effects or lead to adverse effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. The localization of this compound can determine its specific effects on cellular function .

Properties

IUPAC Name

4-chloro-6-(4-ethyl-3-methylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4/c1-3-15-4-5-16(7-9(15)2)11-6-10(12)13-8-14-11/h6,8-9H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGCGTHWIPOSIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1C)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(4-ethyl-3-methylpiperazin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(4-ethyl-3-methylpiperazin-1-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-(4-ethyl-3-methylpiperazin-1-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-(4-ethyl-3-methylpiperazin-1-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-6-(4-ethyl-3-methylpiperazin-1-yl)pyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-6-(4-ethyl-3-methylpiperazin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.